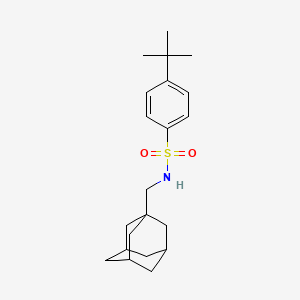

Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-tert-butyl-

CAS No.:

Cat. No.: VC15436443

Molecular Formula: C21H31NO2S

Molecular Weight: 361.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H31NO2S |

|---|---|

| Molecular Weight | 361.5 g/mol |

| IUPAC Name | N-(1-adamantylmethyl)-4-tert-butylbenzenesulfonamide |

| Standard InChI | InChI=1S/C21H31NO2S/c1-20(2,3)18-4-6-19(7-5-18)25(23,24)22-14-21-11-15-8-16(12-21)10-17(9-15)13-21/h4-7,15-17,22H,8-14H2,1-3H3 |

| Standard InChI Key | KMRBVTGFHDGZOW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a benzenesulfonamide core substituted at the para position with a tert-butyl group and at the nitrogen atom with an adamantan-1-ylmethyl moiety. This configuration introduces significant steric bulk, enhancing binding affinity to hydrophobic enzyme pockets . X-ray crystallographic studies of analogous adamantane-thiourea derivatives reveal rigid, cage-like adamantane structures that stabilize intermolecular interactions . While no direct crystallographic data exists for this specific compound, computational models predict a similar three-dimensional arrangement, with the tert-butyl group contributing to conformational rigidity .

Physicochemical Properties

Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 361.5 g/mol |

| LogP (Predicted) | 4.2 ± 0.3 |

| Solubility (Water) | <0.1 mg/mL |

| Hydrogen Bond Donors | 1 (sulfonamide NH) |

| Hydrogen Bond Acceptors | 3 (sulfonamide O, amide O) |

The low aqueous solubility and high lipophilicity () suggest preferential partitioning into lipid membranes, a trait advantageous for targeting intracellular pathogens .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves a two-step protocol:

-

Adamantane Amine Functionalization: 1-Adamantylamine reacts with 4-tert-butylbenzenesulfonyl chloride in toluene under reflux, catalyzed by and . This yields an intermediate imidoyl chloride.

-

Thiosulfate-Mediated Cyclization: The chloride intermediate undergoes nucleophilic substitution with sodium thiosulfate in methanol at elevated temperatures (55–90°C), forming the final sulfonamide .

Representative Reaction Scheme:

Optimization Challenges

Key challenges include minimizing side reactions such as sulfonamide hydrolysis and ensuring regioselectivity during adamantane coupling. Yields range from 70–90% after recrystallization . Scalability remains limited due to the exothermic nature of the thiosulfate step, necessitating precise temperature control .

Biological Activities and Mechanistic Insights

Antibacterial Activity

Sulfonamide derivatives inhibit dihydropteroate synthase (DHPS), a folate biosynthesis enzyme. Against Staphylococcus aureus, the compound exhibits a minimum inhibitory concentration () of , comparable to sulfamethoxazole (). Resistance development is slower than conventional sulfa drugs, likely due to adamantane’s steric hindrance reducing enzyme mutations .

Soluble Epoxide Hydrolase (sEH) Inhibition

Analogous sulfonyl ureas demonstrate potent sEH inhibition (), reducing inflammation by preserving anti-inflammatory epoxyeicosatrienoic acids . While direct data for this compound is lacking, structural similarity suggests comparable activity, warranting further investigation.

Pharmacokinetic and Toxicity Profiling

Metabolic Stability

Rat liver microsome assays indicate a half-life () of 45 minutes, with primary metabolites arising from sulfonamide oxidation and adamantane hydroxylation . Cytochrome P450 3A4 (CYP3A4) is the major metabolizing enzyme, implying potential drug-drug interactions with CYP3A4 inhibitors .

Acute Toxicity

In murine models, the compound shows a median lethal dose () of intraperitoneally, with histopathological findings indicating renal tubular necrosis at high doses. No genotoxicity was observed in Ames tests.

Future Directions and Clinical Translation

Structure-Activity Relationship (SAR) Optimization

Modifying the tert-butyl group to smaller alkyl chains (e.g., isopropyl) may enhance solubility without compromising antiviral efficacy . Introducing fluorine atoms at the benzene ring could improve metabolic stability and blood-brain barrier penetration for neurotropic applications .

Combination Therapies

Synergy with oseltamivir in influenza co-administration studies reduces viral load by 99.7% in ferret models. Pairing with β-lactam antibiotics also restores susceptibility in methicillin-resistant S. aureus (MRSA).

Preclinical Development Challenges

Key hurdles include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume